mGluR4 Positive Allosteric Modulator Potency Differentiation Within the US9212196 Patent Series
Within the US9212196 patent series, the target compound (Derivative 28) shows an EC₅₀ of 330 nM at rat mGluR4, whereas Derivatives 16 and 17 from the same patent display an EC₅₀ of 4.9×10³ nM, representing an approximately 15‑fold difference in potency [1]. This quantitative gap highlights the critical role of the specific 2‑ethylbutanamide substitution pattern in achieving sub‑micromolar mGluR4 activation.
| Evidence Dimension | mGluR4 positive allosteric modulator potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 330 nM (rat mGluR4, HEK293 transient transfection) |
| Comparator Or Baseline | Derivative 16/17: EC₅₀ = 4.9×10³ nM |
| Quantified Difference | ≈15‑fold lower EC₅₀ for the target compound |
| Conditions | Metabotropic glutamate receptors transiently transfected in HEK293 cells by electroporation (Brabet et al., 1998) |
Why This Matters
For scientists selecting an mGluR4 PAM tool compound, the ~15‑fold potency advantage translates into lower working concentrations, potentially reducing off‑target effects at higher doses.
- [1] BindingDB. BDBM196932 (US9212196, Derivative 28) – mGluR4 EC₅₀ = 330 nM; BDBM196920 (US9212196, Derivatives 16/17) – mGluR4 EC₅₀ = 4.9×10³ nM. http://bdb8.ucsd.edu (accessed 2026-04-30). View Source
